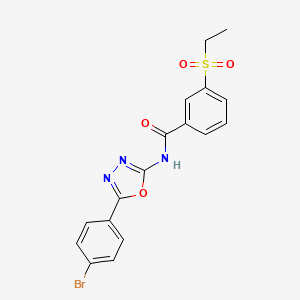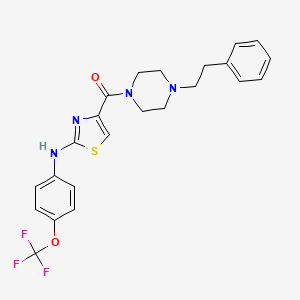![molecular formula C19H18N2O4 B2840433 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705899-31-5](/img/structure/B2840433.png)
1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a cyclopropyl group, a carbonyl group, and a spiro[chroman-2,3’-pyrrolidin]-4-one structure .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic structure .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a solid form and a molecular weight in the range of 150-200 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
This compound has been utilized in studies exploring new methods for synthesizing complex molecular structures. For example, the research by Zorn et al. (1998) demonstrates a cascade ring enlargement method for forming indolizinone derivatives from isoxazolidines, highlighting a novel approach to synthesizing the indolizine skeleton which could be related to the broader family of compounds including 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Zorn et al., 1998).
Additionally, research on cycloaddition reactions, such as those conducted by Croce et al. (1988), provides insights into the stereochemical assignments of spiro-derivatives, which are crucial for understanding the chemical behavior and potential applications of compounds like 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Croce et al., 1988).
Potential Biological Activities
While the direct biological activities of 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one were not explicitly mentioned in the available literature, the structural motifs present in this compound, such as spiro configurations and isoxazoline rings, are often explored for their biological significance. For instance, Kumar et al. (2009) investigated spiro compounds for antimycobacterial activity, which suggests a potential area of application for structurally related compounds in combating infectious diseases (Kumar et al., 2009).
Advanced Material and Method Development
Research into novel synthetic methodologies, as seen in the works by Goti et al. (1996), discusses the thermal rearrangement of nitrone and nitrile oxide cycloadducts to produce bicyclopropylidene derivatives. This work underscores the potential of employing 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one in developing new synthetic routes for creating advanced materials or chemical intermediates (Goti et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-15-10-19(24-16-4-2-1-3-13(15)16)7-8-21(11-19)18(23)14-9-17(25-20-14)12-5-6-12/h1-4,9,12H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQEIYFAZMEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)

![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)
![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2840366.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)
